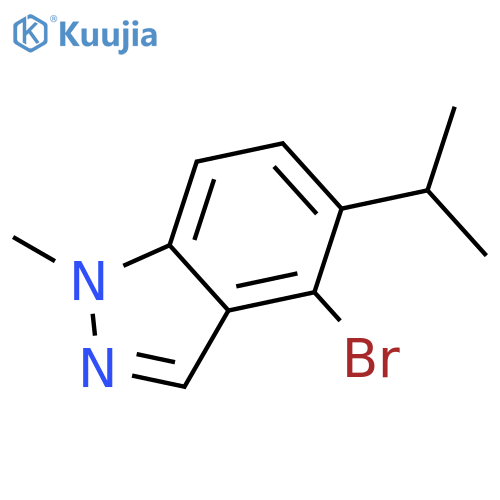

Cas no 610794-18-8 (1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-)

610794-18-8 structure

商品名:1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-

- 4-bromo-5-isopropyl-1-methylindazole

- 610794-18-8

- PGLLLRXIMBKIMY-UHFFFAOYSA-N

- SCHEMBL5359037

- DB-087563

-

- インチ: InChI=1S/C11H13BrN2/c1-7(2)8-4-5-10-9(11(8)12)6-13-14(10)3/h4-7H,1-3H3

- InChIKey: PGLLLRXIMBKIMY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 252.02621Da

- どういたいしつりょう: 252.02621Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 17.8Ų

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8918818-1.0g |

4-bromo-1-methyl-5-(propan-2-yl)-1H-indazole |

610794-18-8 | 95% | 1.0g |

$0.0 | 2023-01-30 |

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

610794-18-8 (1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量